molecular formula C16H15NO2S3 B2529198 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide CAS No. 2309590-56-3

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2529198
CAS No.: 2309590-56-3
M. Wt: 349.48
InChI Key: PFOSSNWUPWCUFY-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a bithiophene moiety and a thiophene ring. Compounds containing thiophene rings are known for their applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Bithiophene Moiety: This can be achieved through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.

    Introduction of the Hydroxyethyl Group: This step might involve the reaction of the bithiophene intermediate with an epoxide or a similar reagent under acidic or basic conditions.

    Acetamide Formation: The final step could involve the reaction of the hydroxyethyl intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In an electronic context, it might participate in charge transport processes due to its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler compound with a single thiophene ring.

    Bithiophene: Contains two thiophene rings connected by a single bond.

    Thiophene-based Acetamides: Compounds with similar structures but different substituents on the thiophene rings.

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and the presence of both bithiophene and thiophene moieties. This unique structure might confer distinct electronic, chemical, and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c18-13(8-17-16(19)7-11-3-5-20-9-11)15-2-1-14(22-15)12-4-6-21-10-12/h1-6,9-10,13,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOSSNWUPWCUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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